5-(2-(Benzyloxy)phenyl)thiazol-2-amine
Description
Properties
Molecular Formula |
C16H14N2OS |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
5-(2-phenylmethoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H14N2OS/c17-16-18-10-15(20-16)13-8-4-5-9-14(13)19-11-12-6-2-1-3-7-12/h1-10H,11H2,(H2,17,18) |
InChI Key |
YRPVDYVNDFFNOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CN=C(S3)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy for 2-Aminothiazoles
The synthesis of 2-aminothiazole derivatives typically involves the reaction of an alpha-thiocyano carbonyl compound with a primary amine under acidic aqueous conditions. This reaction proceeds via cyclization to form the thiazole ring with the amine substituent at the 2-position. The process is generally conducted by refluxing the reactants in a mixture of water and ethanol in the presence of a mineral acid, such as hydrochloric acid, to facilitate the formation of the thiazole nucleus.
Specific Synthesis of 5-(2-(Benzyloxy)phenyl)thiazol-2-amine
The key intermediate for the synthesis of This compound is typically a 2-aminothiophenol or a substituted 2-aminothiophenol, which undergoes condensation and subsequent functionalization steps to introduce the benzyloxyphenyl moiety.
Starting Material Preparation
- 2-Aminothiophenol is used as the starting material for the benzothiazole core formation.
- The benzyloxy substituent is introduced by reacting the intermediate with benzyl halides (benzyl chloride or benzyl bromide) under basic conditions.
Reaction Conditions and Reagents
- The condensation of 2-aminothiophenol with substituted benzaldehydes or related electrophiles in the presence of sodium hydrosulfite (Na2S2O5) or similar reducing agents forms benzothiazole intermediates.
- Alkylation of hydroxyl groups using benzyl bromide or benzyl chloride is performed in the presence of bases such as potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3), often in polar aprotic solvents like acetonitrile (CH3CN).
- Reflux conditions for 6–48 hours are common to ensure complete reaction, with reaction progress monitored by thin-layer chromatography (TLC).
Typical Synthetic Route Summary
Alternative and Supporting Methods
Halogenation and Nucleophilic Substitution
- 2-Aminothiazoles can be halogenated at the 5-position using bromine in DMF, followed by nucleophilic substitution with amines to introduce various substituents, including benzyloxyphenyl groups.
- This two-step halogenation/nucleophilic substitution protocol provides an alternative route to 5-substituted 2-aminothiazoles with good yields and structural diversity.
Alpha-Thiocyano Carbonyl Route
- The reaction of alpha-thiocyano carbonyl compounds with primary amines in acidic aqueous media is a classical method to synthesize 2-aminothiazoles.
- For example, 3-thiocyanobutanone-2 reacts with aniline derivatives or amino acids under reflux in water/ethanol mixtures with dilute HCl to yield substituted 2-aminothiazoles.
- This method can be adapted for the synthesis of this compound by choosing appropriate amine and thiocyano precursors.
Data Tables Summarizing Preparation Conditions
Research Findings and Discussion
- The condensation of 2-aminothiophenol with substituted benzaldehydes followed by benzylation is the most direct and efficient route to This compound , offering high purity and good yields.
- The halogenation/nucleophilic substitution approach provides versatility for introducing various substituents at the 5-position but may require additional purification steps and may have moderate yields.
- The alpha-thiocyano carbonyl method is a robust classical synthesis for 2-aminothiazoles and can be adapted for this compound by selecting appropriate reactants, but it is less commonly used for benzyloxy-substituted derivatives due to the need for specific amines and thiocyano precursors.
- Reaction monitoring by TLC and product characterization by NMR (1H, 13C), IR, and mass spectrometry are standard analytical techniques to confirm the structure and purity of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions
5-(2-(Benzyloxy)phenyl)thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring or the benzyloxy group.
Scientific Research Applications
5-(2-(Benzyloxy)phenyl)thiazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential antimicrobial, antifungal, and antiviral activities.
Medicine: It is being investigated for its potential as an anticancer and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 5-(2-(Benzyloxy)phenyl)thiazol-2-amine involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological activities. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., -F in ) increase electrophilicity of the thiazole ring, whereas electron-donating groups (e.g., -OMe in , -SMe in ) enhance resonance stabilization.
- Lipophilicity : The benzyloxy group confers higher logP values compared to smaller substituents (e.g., -SMe), impacting solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
